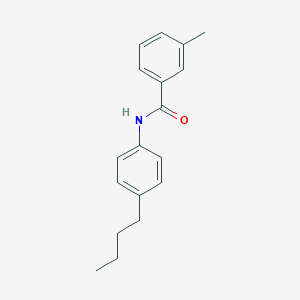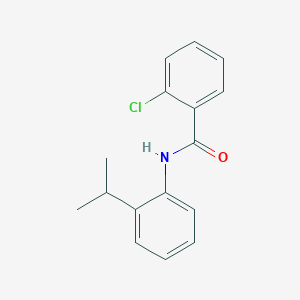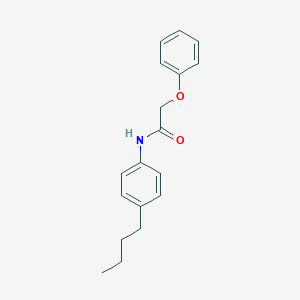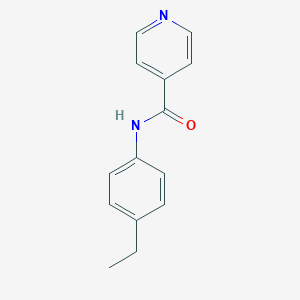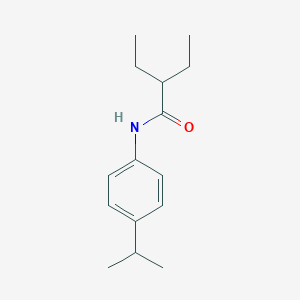
2-ethyl-N-(4-isopropylphenyl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-ethyl-N-(4-isopropylphenyl)butanamide, also known as IBUPROFEN, is a nonsteroidal anti-inflammatory drug (NSAID) that is widely used for its analgesic, antipyretic, and anti-inflammatory properties. It is a member of the propionic acid class of NSAIDs and is used to treat various conditions such as fever, headache, menstrual cramps, arthritis, and other inflammatory conditions.
Mécanisme D'action
2-ethyl-N-(4-isopropylphenyl)butanamide works by inhibiting the activity of the enzyme cyclooxygenase (COX), which is responsible for the synthesis of prostaglandins. Prostaglandins are involved in the inflammatory response and are responsible for the pain and fever associated with inflammation. By inhibiting the activity of COX, 2-ethyl-N-(4-isopropylphenyl)butanamide reduces the production of prostaglandins, thereby reducing inflammation, pain, and fever.
Biochemical and physiological effects:
2-ethyl-N-(4-isopropylphenyl)butanamide has been found to have a number of biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as interleukin-1 and tumor necrosis factor-alpha, and to inhibit the activity of nuclear factor-kappa B (NF-kB), a transcription factor that plays a key role in the inflammatory response. 2-ethyl-N-(4-isopropylphenyl)butanamide has also been found to have antioxidant properties and to reduce oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
2-ethyl-N-(4-isopropylphenyl)butanamide has a number of advantages for use in laboratory experiments. It is readily available, inexpensive, and has a well-established safety profile. However, it also has some limitations, such as its relatively low potency and its non-specific effects on other enzymes besides COX.
Orientations Futures
There are a number of future directions for research on 2-ethyl-N-(4-isopropylphenyl)butanamide. One area of interest is the development of more potent and selective COX inhibitors. Another area of interest is the study of 2-ethyl-N-(4-isopropylphenyl)butanamide's effects on other signaling pathways involved in inflammation and pain. Additionally, there is interest in exploring the potential use of 2-ethyl-N-(4-isopropylphenyl)butanamide in the treatment of other diseases such as cancer and neurodegenerative diseases.
Méthodes De Synthèse
2-ethyl-N-(4-isopropylphenyl)butanamide can be synthesized by the reaction of 4-isobutylphenol with propionic anhydride in the presence of a catalyst such as sulfuric acid. The resulting product is then converted to the corresponding amide by reaction with ethylamine.
Applications De Recherche Scientifique
2-ethyl-N-(4-isopropylphenyl)butanamide has been extensively studied for its pharmacological properties and has been found to have a wide range of applications in scientific research. It has been used in the study of pain and inflammation, as well as in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
Propriétés
Formule moléculaire |
C15H23NO |
|---|---|
Poids moléculaire |
233.35 g/mol |
Nom IUPAC |
2-ethyl-N-(4-propan-2-ylphenyl)butanamide |
InChI |
InChI=1S/C15H23NO/c1-5-12(6-2)15(17)16-14-9-7-13(8-10-14)11(3)4/h7-12H,5-6H2,1-4H3,(H,16,17) |
Clé InChI |
ISDOADKOWWBZSF-UHFFFAOYSA-N |
SMILES |
CCC(CC)C(=O)NC1=CC=C(C=C1)C(C)C |
SMILES canonique |
CCC(CC)C(=O)NC1=CC=C(C=C1)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




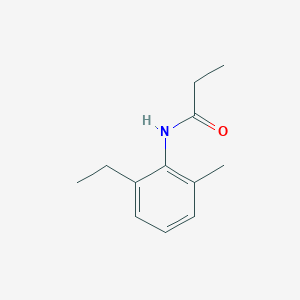
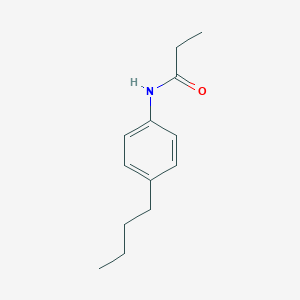
![N-[2-(propan-2-yl)phenyl]biphenyl-4-carboxamide](/img/structure/B291784.png)
![N-(4-butylphenyl)[1,1'-biphenyl]-4-carboxamide](/img/structure/B291786.png)
